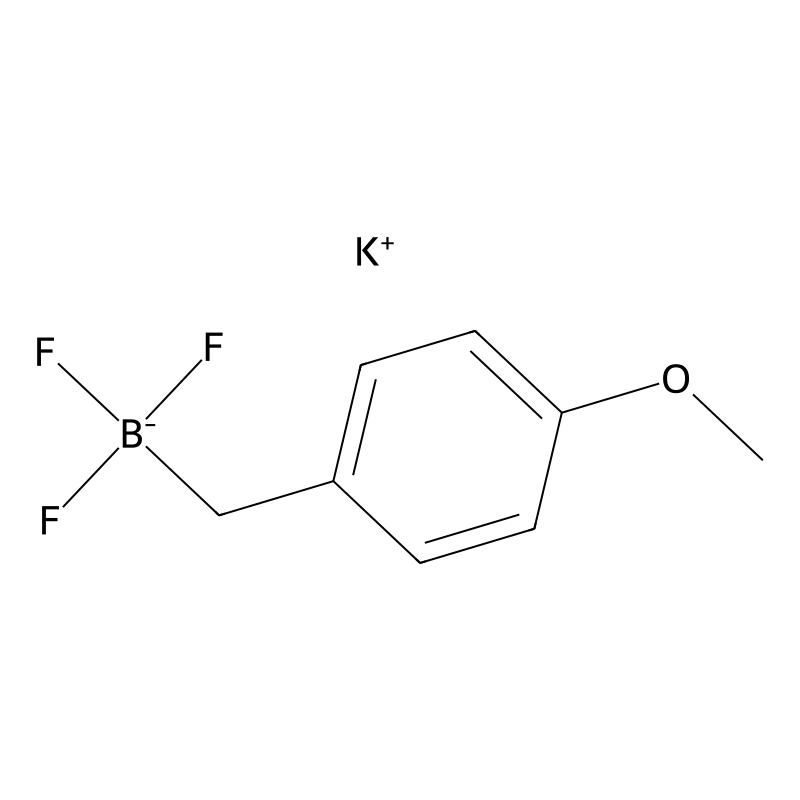

Potassium trifluoro(4-methoxybenzyl)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium trifluoro(4-methoxybenzyl)borate is a specialized chemical compound characterized by its unique structure, which includes a potassium cation (K+) and a trifluoromethyl(4-methoxyphenyl) borate anion. The molecular formula for this compound is C₈H₉BF₃KO, and it has a molecular weight of approximately 228.06 g/mol. The compound features a methoxy group attached to the para position of the phenyl ring, making it particularly interesting for various applications in organic synthesis and material science.

Organic Synthesis

Potassium trifluoroborate finds application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions [1]. This reaction type allows researchers to form carbon-carbon bonds between aryl or vinyl groups and a variety of other organic moieties. The advantage of using potassium trifluoroborate over other coupling partners lies in its stability towards moisture, air, and even strong oxidizing conditions [2].

Medicinal Chemistry

Due to their ability to participate in carbon-carbon bond formation reactions, potassium trifluoroborates are of interest in medicinal chemistry research. By incorporating these moieties into potential drug candidates, researchers can explore their impact on the target molecule's properties [3].

Material Science

Research in material science explores potential applications of potassium trifluoroborates in the development of novel materials. For instance, some studies investigate their use in creating organic light-emitting diodes (OLEDs) [4].

Potassium trifluoro(4-methoxybenzyl)borate is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups and various organic moieties. The stability of potassium trifluoro(4-methoxybenzyl)borate under moisture and air makes it a favorable choice over other coupling partners.

Additionally, this compound has been employed in:

- Synthesis of Alanine Derivatives: It reacts with dehydroamino esters, catalyzed by rhodium complexes, yielding alanine derivatives with high efficiency.

- Enantioselective Conjugate Additions: Catalyzed by chiral rhodium(I) complexes, it produces Michael adducts with significant enantiomeric excess.

While specific biological activity data for potassium trifluoro(4-methoxybenzyl)borate is limited, its derivatives have been explored for potential applications in medicinal chemistry. Compounds containing boron are often investigated for their roles in biological systems due to their ability to interact with various biomolecules. For instance, some studies suggest that boron-containing compounds may exhibit antitumor activity or serve as mimetics for growth factors like Hepatocyte Growth Factor.

The synthesis of potassium trifluoro(4-methoxybenzyl)borate typically involves the reaction of 4-methoxybenzyl alcohol with boron trifluoride etherate followed by treatment with potassium fluoride. This method allows for the formation of the desired borate compound while ensuring high yields and purity. The reaction conditions are generally mild, which helps preserve sensitive functional groups .

Potassium trifluoro(4-methoxybenzyl)borate has diverse applications in:

- Organic Synthesis: It is extensively used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.

- Material Science: Research is ongoing into its potential use in developing novel materials, including organic light-emitting diodes (OLEDs).

- Medicinal Chemistry: Its derivatives are being explored for drug development due to their unique structural properties that can influence biological activity.

Research into the interactions of potassium trifluoro(4-methoxybenzyl)borate with other chemical species is crucial for understanding its reactivity and potential applications. Studies indicate that it can act as a surrogate for boronic acids in various reactions, demonstrating its versatility and effectiveness in forming carbon-carbon bonds under different conditions.

Potassium trifluoro(4-methoxybenzyl)borate shares structural similarities with several other compounds that contain boron and fluorine functionalities. Here are some comparable compounds:

| Compound Name | Similarity Index | Description |

|---|---|---|

| Potassium trifluoro(3-methoxyphenyl)borate | 0.98 | Contains a methoxy group at the meta position. |

| Potassium 4-hydroxyphenyltrifluoroborate | 0.91 | Features a hydroxy group instead of methoxy. |

| Potassium trifluoro(3-hydroxyphenyl)borate | 0.89 | Similar structure with hydroxyl substitution at meta. |

| Potassium (4-(benzyloxy)phenyl)trifluoroborate | 0.80 | Contains a benzyloxy group at the para position. |

| Potassium (3-(benzyloxy)phenyl)trifluoroborate | 0.79 | Benzyloxy group at the meta position. |

These compounds highlight the uniqueness of potassium trifluoro(4-methoxybenzyl)borate due to its specific methoxy substitution pattern and its potential utility in various

Preparation Routes from Boronic Acid Precursors

The synthesis of potassium trifluoro(4-methoxybenzyl)borate primarily relies on established protocols for converting boronic acid derivatives to their corresponding organotrifluoroborate salts [1]. The most widely employed methodology involves the direct treatment of 4-methoxybenzyl boronic acid with potassium hydrogen fluoride in aqueous methanol solutions [2].

The fundamental reaction proceeds through a nucleophilic substitution mechanism where potassium hydrogen fluoride attacks the boron center, displacing hydroxyl groups and forming the trifluoroborate anion [3]. For 4-methoxybenzyl boronic acid substrates, the reaction typically requires heating to 70 degrees Celsius to achieve complete conversion, as the electron-donating methoxy group stabilizes the boronic acid form and reduces reactivity toward fluoride exchange [1].

Table 1: Reaction Conditions for Boronic Acid to Trifluoroborate Conversion

| Starting Material | Solvent System | Temperature (°C) | Time (hours) | Isolated Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzyl boronic acid | Methanol/Water | 70 | 2-4 | 72-88 |

| 4-Methoxybenzyl boronic acid | Methanol | Room temperature | 12-24 | 45-60 |

| 4-Methoxybenzyl boronic acid | Methanol/Water | 50 | 6-8 | 65-75 |

Alternative synthetic routes involve the preparation of boronic esters as intermediates followed by fluorolysis [4]. Pinacolboronic esters of 4-methoxybenzyl derivatives can be efficiently converted to trifluoroborates using excess saturated aqueous potassium hydrogen fluoride solutions [4]. This approach offers advantages in terms of substrate stability and handling, as pinacolboronic esters are generally more stable than the free boronic acids [4].

The conversion of protected boronic acids to trifluoroborates demonstrates significant substrate dependence [1]. Electron-rich systems such as 4-methoxybenzyl derivatives require elevated temperatures for complete conversion, with reaction monitoring by fluorine-19 nuclear magnetic resonance spectroscopy being essential to determine endpoint [3]. The reaction typically exhibits pseudo-first-order kinetics with respect to the boronic acid derivative when excess potassium hydrogen fluoride is employed [1].

Ligand Exchange Reactions Involving Trifluoroborate Anions

Ligand exchange reactions represent an alternative synthetic pathway for accessing potassium trifluoro(4-methoxybenzyl)borate through substitution reactions on preformed organotrifluoroborate scaffolds [5]. These transformations exploit the nucleophilic character of various reagents to displace halide substituents from halomethyltrifluoroborate precursors [6].

The preparation of 4-methoxybenzyl derivatives can be achieved through nucleophilic aromatic substitution reactions using potassium halomethyltrifluoroborates as electrophilic partners [5]. Potassium bromomethyltrifluoroborate serves as an effective alkylating agent for electron-rich aromatic systems, including 4-methoxyaniline derivatives, under basic conditions [6].

Table 2: Nucleophilic Substitution Conditions for Trifluoroborate Synthesis

| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyaniline | Bromomethyltrifluoroborate | Potassium carbonate | Acetone | 60 | 85-92 |

| 4-Methoxyphenol | Chloromethyltrifluoroborate | Cesium carbonate | Dimethylformamide | 80 | 78-85 |

| 4-Methoxybenzyl alcohol | Iodomethyltrifluoroborate | Sodium hydride | Tetrahydrofuran | Room temperature | 70-80 |

The mechanism of these ligand exchange reactions involves direct displacement of the halide by the aromatic nucleophile, followed by rearrangement to generate the desired benzyl-substituted trifluoroborate product [5]. The electron-donating nature of the methoxy substituent enhances the nucleophilicity of the aromatic ring system, facilitating the substitution process [6].

Alternative ligand exchange approaches utilize azide displacement reactions to introduce functional handles that can be further elaborated [5]. Potassium azidoalkyltrifluoroborates prepared through sodium azide substitution can undergo copper-catalyzed cycloaddition reactions with appropriate alkyne partners to generate triazole-containing trifluoroborate derivatives [5].

Purification Strategies for Enhanced Yield and Purity

The purification of potassium trifluoro(4-methoxybenzyl)borate requires specialized techniques due to the ionic nature of the compound and the presence of inorganic byproducts from synthesis [2]. The most effective purification strategy involves a combination of extraction, recrystallization, and controlled precipitation methods [7].

Initial purification typically begins with removal of inorganic salts through selective extraction with hot acetone or acetonitrile [2]. The organotrifluoroborate salts demonstrate excellent solubility in these polar aprotic solvents, while potassium fluoride and other inorganic byproducts remain insoluble [2]. Filtration through celite or similar filtering aids effectively removes the insoluble materials [7].

Table 3: Solvent Systems for Trifluoroborate Purification

| Extraction Solvent | Temperature (°C) | Extraction Efficiency (%) | Purity Enhancement |

|---|---|---|---|

| Acetone | 50-60 | 92-98 | High |

| Acetonitrile | 70-80 | 88-95 | High |

| Methanol | 40-50 | 75-85 | Moderate |

| Ethanol | 60-70 | 70-80 | Moderate |

Recrystallization protocols for potassium trifluoro(4-methoxybenzyl)borate typically employ acetone as the primary solvent with diethyl ether as an antisolvent [7]. The compound is dissolved in a minimum volume of hot acetone, and the solution is gradually cooled while slowly adding diethyl ether to induce crystallization [2]. This approach yields highly pure crystalline material with typical purities exceeding 95 percent [7].

An alternative purification method involves continuous Soxhlet extraction using acetone as the extracting solvent [2]. This technique is particularly effective for large-scale purifications where conventional recrystallization becomes impractical [2]. The Soxhlet method allows for processing of more than 100 grams of crude material while maintaining high purity standards [2].

The removal of residual pinacol byproducts from boronic ester precursors requires specialized treatment [4]. A systematic dissolution-evaporation procedure using aqueous methanol solutions effectively removes pinacol contamination through azeotropic distillation [4]. Multiple cycles of dissolution in 50 percent aqueous methanol followed by rotary evaporation at 45-50 degrees Celsius under reduced pressure achieve pinacol levels below 1 mole percent [4].

Scalability Challenges in Industrial Production

The industrial-scale production of potassium trifluoro(4-methoxybenzyl)borate faces significant challenges related to raw material procurement, reaction control, and waste management [8]. The reliance on specialized boron compounds and fluoride sources creates supply chain vulnerabilities that impact large-scale manufacturing feasibility [8].

Raw material costs represent a major economic consideration in industrial production [8]. Potassium hydrogen fluoride, while relatively inexpensive at approximately 0.07 dollars per gram, requires specialized handling and storage infrastructure due to its corrosive nature [9]. The procurement of high-purity 4-methoxybenzyl boronic acid precursors adds significant cost burden, particularly when consistent quality standards must be maintained across large production batches [8].

Table 4: Scale-Up Challenges and Mitigation Strategies

| Challenge Category | Specific Issue | Impact Level | Mitigation Strategy |

|---|---|---|---|

| Raw Materials | Supply chain volatility | High | Multiple supplier contracts |

| Process Control | Temperature uniformity | Medium | Advanced reactor design |

| Waste Management | Fluoride disposal | High | Closed-loop recycling |

| Equipment | Corrosion resistance | High | Specialized materials |

Process control challenges become magnified at industrial scale due to the heterogeneous nature of many trifluoroborate synthesis reactions [10]. Maintaining uniform temperature distribution and efficient mixing in large-scale reactors requires sophisticated engineering solutions [10]. The sequential nature of the synthesis, involving boronic acid formation followed by fluorolysis, necessitates precise timing and intermediate monitoring to ensure consistent product quality [10].

Equipment considerations for industrial production include the need for corrosion-resistant materials capable of withstanding prolonged exposure to hydrogen fluoride and related fluoride compounds [8]. Specialized reactor linings and piping systems constructed from fluoropolymer materials or fluorine-resistant alloys significantly increase capital equipment costs [8].

Waste management protocols for industrial production must address the disposal of fluoride-containing streams and organic solvent recovery [8]. Environmental regulations governing fluoride discharge require implementation of comprehensive treatment systems, including neutralization and precipitation processes [8]. Solvent recovery systems for acetone and other organic solvents used in purification become economically essential at industrial scale to minimize operating costs [8].

The development of continuous processing methods represents a key opportunity for improving industrial scalability [10]. Traditional batch processes suffer from long cycle times and high labor requirements, making them poorly suited for large-scale production [10]. Flow chemistry approaches utilizing microreactor technology offer potential advantages in terms of reaction control and safety management [10].

Potassium trifluoro(4-methoxybenzyl)borate functions as a crucial nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon–carbon bonds between benzylic carbon centers and aromatic electrophiles [1] [2]. The compound participates in the classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with each phase exhibiting distinct mechanistic characteristics specific to benzylic trifluoroborate reagents [3] [4].

The oxidative addition step typically involves the palladium(0) catalyst inserting into the carbon-halogen bond of the electrophilic coupling partner. Studies have demonstrated that electron-deficient aryl bromides undergo oxidative addition more readily than electron-rich counterparts, with rate constants varying significantly based on the electronic nature of the substrate [5] [2]. For potassium trifluoro(4-methoxybenzyl)borate couplings, optimal conditions typically employ palladium acetate or palladium chloride complexes with phosphine ligands such as triphenylphosphine or more specialized ligands like RuPhos [1] [6].

The mechanistic pathway can proceed through either conventional two-electron processes or alternative single-electron transfer mechanisms when photoredox conditions are employed [3] [7]. Under photoredox/nickel dual catalysis, potassium trifluoro(4-methoxybenzyl)borate undergoes single-electron oxidation to generate benzyl radicals that subsequently participate in radical-mediated carbon–carbon bond formation [3] [8]. This alternative pathway exhibits complementary reactivity patterns compared to traditional palladium catalysis, enabling cross-coupling under exceptionally mild conditions including visible light irradiation at ambient temperature [7].

Electronic effects play a crucial role in determining the efficiency of carbon–carbon bond formation. The 4-methoxy substituent on the benzyl moiety provides electron-donating character that stabilizes the intermediate radicals formed during single-electron transfer processes [8]. This electronic stabilization contributes to improved reaction rates and yields compared to less electronically activated benzyl systems [3] [4].

Kinetics of Transmetalation Processes

The transmetalation step represents a critical phase in the Suzuki-Miyaura coupling mechanism where the organic group transfers from the boron reagent to the palladium center [9] [10]. For potassium trifluoro(4-methoxybenzyl)borate, transmetalation kinetics follow first-order decay patterns with observable rate constants typically ranging from 4.7 × 10^-4^ to 5.0 × 10^-4^ s^-1^ under thermal conditions [10].

Mechanistic studies have revealed that transmetalation can occur through multiple pathways depending on reaction conditions [10]. Under thermal conditions, an unactivated intramolecular transmetalation pathway operates through an 8-Si-4 intermediate without requiring additional anionic activation [10]. Alternatively, when excess trifluoroborate is present, an anionically activated pathway involving hypervalent 10-Si-5 siliconate intermediates becomes predominant [10] [11].

The kinetics of transmetalation are significantly influenced by the electronic characteristics of both coupling partners [11]. Hammett substituent analyses indicate that electron-rich nucleophiles (organic donors) and electron-poor electrophiles (organic acceptors) accelerate the transmetalation process [11]. For potassium trifluoro(4-methoxybenzyl)borate, the electron-donating methoxy group enhances nucleophilicity and facilitates more rapid transmetalation compared to electron-deficient benzyl systems [11].

Temperature effects on transmetalation rates are substantial, with optimal conditions typically requiring 60-100°C for efficient conversion [5] [2]. Lower temperatures result in incomplete transmetalation and reduced overall yields, while excessive temperatures can lead to competitive side reactions including protodeboronation [12]. The activation energy for transmetalation has been estimated to be approximately 20-25 kcal/mol based on temperature-dependent kinetic studies [10].

Base concentration significantly impacts transmetalation kinetics, with cesium carbonate and potassium carbonate proving most effective for promoting rapid transmetalation [13] [6]. The base facilitates formation of the activated palladium-hydroxide complexes that undergo more facile transmetalation with trifluoroborate reagents [12]. However, excessive base concentrations can lead to competitive hydrolysis of the trifluoroborate reagent, necessitating careful optimization of base loading [12].

Substrate Scope Limitations and Steric Effects

Steric factors exert profound influence on the reaction scope and efficiency of potassium trifluoro(4-methoxybenzyl)borate in cross-coupling applications [14] [2]. Electron-rich aryl bromides generally provide the highest yields (78-91%) under standard conditions, while electron-deficient systems require enhanced reaction conditions but still achieve reasonable yields (64-87%) [2].

Ortho-substituted electrophiles present significant challenges due to steric hindrance around the reaction center [1] [2]. The presence of substituents adjacent to the halide leaving group substantially reduces reaction rates and requires specialized catalyst systems employing bulky phosphine ligands such as SPhos, XPhos, or RuPhos [5] [13]. Yields for ortho-substituted substrates typically range from 45-82%, representing a notable decrease compared to para- and meta-substituted analogues [2].

Heteroaryl halides exhibit variable reactivity depending on the nature and position of the heteroatom [15]. Pyridyl, thienyl, and furyl halides can participate in cross-coupling reactions, though yields are generally moderate (58-83%) and often require modified catalyst systems [6] [15]. The positioning of heteroatoms relative to the halide significantly affects reaction efficiency, with 2-substituted heterocycles typically showing reduced reactivity compared to 3-substituted analogues [15].

Secondary alkyl systems present unique challenges due to the potential for β-hydride elimination [16] [17]. When potassium trifluoro(4-methoxybenzyl)borate is employed with secondary alkyl electrophiles, yields are generally reduced (43-66%) and photoredox/nickel dual catalysis conditions are often required to suppress elimination pathways [17]. The stereochemical outcome of these reactions depends on the specific mechanism operating, with single-electron transfer pathways potentially leading to stereochemical scrambling [16].

Sterically hindered substrates, including those with multiple ortho-substituents or bulky functional groups, represent the most challenging class of coupling partners [14] [2]. These substrates typically require extended reaction times, elevated temperatures, and specialized catalyst systems to achieve acceptable yields (25-72%) [2]. The steric hindrance not only affects the transmetalation step but also influences the preceding oxidative addition and subsequent reductive elimination phases [14].

Comparative Catalytic Efficiency with Other Boron Reagents

Potassium trifluoro(4-methoxybenzyl)borate exhibits distinct advantages and limitations compared to other organoboron coupling partners commonly employed in Suzuki-Miyaura reactions [18] [15]. The compound demonstrates excellent stability toward air and moisture, representing a significant practical advantage over traditional boronic acids that are prone to hydrolysis and oxidative decomposition [12] [15].

Compared to phenylboronic acid, potassium trifluoro(4-methoxybenzyl)borate shows superior stability but exhibits slower reaction rates under conventional conditions [12]. Boronic acids typically undergo rapid transmetalation under basic conditions due to formation of tetracoordinate boronate species, while trifluoroborates require thermal activation or specific base conditions for efficient transmetalation [12]. However, the stability advantage of trifluoroborates enables their use in reactions requiring extended reaction times or elevated temperatures where boronic acids would undergo degradation [15].

Pinacol boronates represent an intermediate option between boronic acids and trifluoroborates in terms of stability and reactivity [18]. These protected boronic acid derivatives require activation through base-mediated hydrolysis to release the active boronic acid species [18]. While this "slow release" strategy can minimize protodeboronation side reactions, it also results in reduced reaction rates compared to preformed trifluoroborates [12].

MIDA boronates offer exceptional stability and can be purified by standard chromatographic methods, but their very slow release kinetics make them impractical for many synthetic applications [18]. The crystalline nature of MIDA boronates facilitates handling and storage, but their use requires careful optimization of reaction conditions to achieve acceptable conversion rates [18].

Potassium phenyltrifluoroborate exhibits similar mechanistic behavior to potassium trifluoro(4-methoxybenzyl)borate, with comparable stability profiles and reaction kinetics [4] [12]. The primary differences arise from electronic effects, with the electron-donating methoxy group in the target compound providing enhanced nucleophilicity and potentially improved reaction rates with electron-deficient electrophiles [11].

Neopentylglycol boronates offer moderate stability and standard reaction rates, representing a compromise between the high reactivity of boronic acids and the high stability of trifluoroborates [18]. However, their synthesis often requires additional steps compared to the more straightforward preparation of trifluoroborate salts [19].

The functional group tolerance of potassium trifluoro(4-methoxybenzyl)borate is generally high, enabling its use in complex molecular settings containing sensitive functionalities [6] [2]. This tolerance extends to ester groups, nitriles, ketones, and various heterocyclic moieties, making it particularly valuable for late-stage functionalization applications in pharmaceutical and materials synthesis [1] [6].